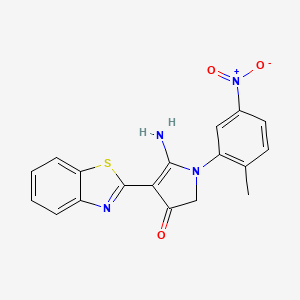
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with benzothiazole and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Group: This step may involve nucleophilic substitution reactions where a benzothiazole derivative is introduced.
Substitution with the Nitrophenyl Group: This step can be carried out using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Investigated as a candidate for developing new pharmaceuticals due to its complex structure and potential biological activity.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action for compounds like “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” often involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can include:
Binding to Active Sites: Inhibiting or activating enzymes.
Interference with DNA/RNA: Affecting genetic material and cellular processes.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Nitrophenyl Substituted Compounds: Other compounds featuring nitrophenyl groups.
Uniqueness
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-6-7-11(22(24)25)8-13(10)21-9-14(23)16(17(21)19)18-20-12-4-2-3-5-15(12)26-18/h2-8H,9,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABZEBRIHSDIOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B7753247.png)
![8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7753269.png)
![8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B7753272.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7753282.png)




![butyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7753307.png)



![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide](/img/structure/B7753327.png)
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoic acid](/img/structure/B7753338.png)
